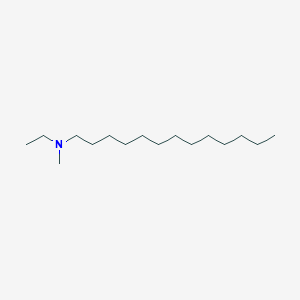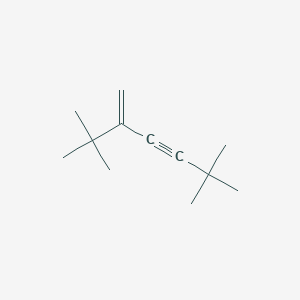![molecular formula C13H10OS2 B14598990 (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol CAS No. 61254-99-7](/img/structure/B14598990.png)
(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol is a chemical compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]thiophene core, which is a fused ring system containing sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol typically involves the formation of the thieno[2,3-b]thiophene core followed by the introduction of the phenyl and methanol groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates followed by cyclization can yield the desired thieno[2,3-b]thiophene derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-b]thiophene core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of organic semiconductors and materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For instance, its derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The exact pathways and molecular targets depend on the specific derivative and its structural modifications.
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]thiophene: The parent compound without the phenyl and methanol groups.
Benzothiophene: A similar heterocyclic compound with a fused benzene ring instead of the thieno[2,3-b]thiophene core.
Thiophene: A simpler heterocyclic compound with a single sulfur-containing ring.
Uniqueness: (5-Phenylthieno[2,3-b]thiophen-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61254-99-7 |
|---|---|
Formule moléculaire |
C13H10OS2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
(5-phenylthieno[2,3-b]thiophen-2-yl)methanol |
InChI |
InChI=1S/C13H10OS2/c14-8-11-6-10-7-12(16-13(10)15-11)9-4-2-1-3-5-9/h1-7,14H,8H2 |
Clé InChI |
CVATVBDCVKHOSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)SC(=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)

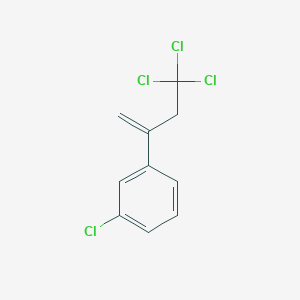
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)

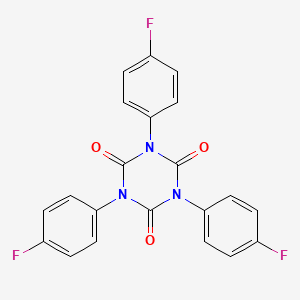
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)
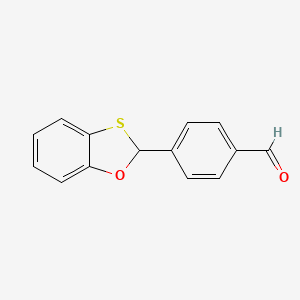
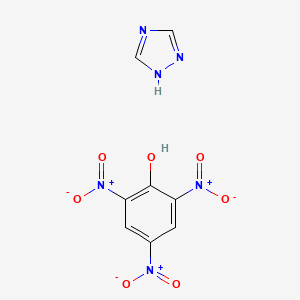
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)

